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Introduction

Prolactin, a versatile polypeptide hormone, plays a crucial role in a myriad of physiological
processes, including lactation, reproduction, metabolism, and immunoregulation.[1][2] The
growing interest in its therapeutic and research applications has necessitated the development
of robust and efficient methods for the production and purification of recombinant prolactin. This
document provides detailed application notes and protocols for various techniques employed in
the purification of recombinant prolactin, ensuring high purity and biological activity. The
methods described are applicable to prolactin expressed in various systems, with a primary
focus on bacterial expression, which is favored due to the low level of in vivo glycosylation of
the hormone.[1]

Purification Strategies Overview

The purification of recombinant prolactin often involves a multi-step chromatographic process
to remove host cell proteins, nucleic acids, and other contaminants. The choice of techniques
depends on the expression system, the presence of fusion tags, and the desired final purity.
Common strategies involve a combination of affinity chromatography (AC), ion exchange
chromatography (IEC), hydrophobic interaction chromatography (HIC), and size exclusion
chromatography (SEC).

A typical purification workflow for recombinant prolactin can be visualized as follows:
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Caption: A generalized workflow for the purification of recombinant prolactin.

Chromatographic Techniques and Protocols
Affinity Chromatography (AC)

Affinity chromatography is a powerful technique for the initial capture of recombinant prolactin,
especially when it is expressed with a fusion tag.

A two-step purification method involving IMAC followed by SEC has been successfully used for
purifying recombinant human prolactin (rhPRL) secreted into the periplasm of E. coli.[3]

Experimental Protocol:
e Column: Ni(ll)-charged IMAC column.
o Equilibration Buffer: 20 mM Tris-HCI, 500 mM NacCl, 5 mM imidazole, pH 7.4.

o Sample Preparation: Periplasmic extract adjusted to the same buffer composition as the
equilibration buffer.

e Loading: Load the prepared sample onto the equilibrated column.

e Wash: Wash the column with 5-10 column volumes (CV) of equilibration buffer to remove
unbound proteins.

o Elution: Elute the bound His-tagged prolactin with a linear gradient of imidazole (5-500 mM)
in the equilibration buffer over 10-20 CV.
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e Analysis: Collect fractions and analyze by SDS-PAGE to identify fractions containing the
purified prolactin.

For prolactin expressed with an MBP fusion tag, amylose resin is used for purification. This
method has been shown to enhance the solubility and stability of recombinant mouse prolactin.

[4][5]

Experimental Protocol:

e Column: MBP Trap HP column (or similar amylose resin).[5]

o Equilibration Buffer (Buffer A): 50 mM Tris-HCI, 0.5 M NaCl, pH 7.4.[5]

o Sample Preparation: Soluble fraction from cell lysate.

e Loading: Load the supernatant onto the equilibrated column.[4]

e Wash: Wash the column with Buffer A to remove non-specifically bound proteins.[4]
o Elution Buffer (Buffer B): Buffer A supplemented with 10 mM maltose.[5]

o Elution: Elute the MBP-fusion prolactin with Buffer B.[4]

o Tag Cleavage (Optional): If required, the MBP tag can be cleaved using a specific protease
(e.g., TEV protease).[4][5] The cleaved prolactin can then be separated from the MBP tag
and protease by re-running the sample over the MBP affinity column; the purified prolactin
will be in the flow-through.[5]

lon Exchange Chromatography (IEC)

IEC separates proteins based on their net surface charge. It is a versatile technique that can be
used for capture, intermediate purification, or polishing steps.

Anion exchange chromatography is suitable for purifying prolactin, which generally has an
acidic isoelectric point (pl). DEAE (diethylaminoethyl) is a commonly used weak anion
exchanger.

Experimental Protocol:
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e Column: DEAE-Sephadex or DEAE-cellulose column.[6][7]

¢ Binding Buffer: A low ionic strength buffer with a pH above the pl of prolactin (e.g., 10 mM
NH4HCO3, 1 mM EDTA or 0.01 M phosphate-0.0065 M borate buffer, pH 7).[7]

o Sample Preparation: Dialyze the prolactin-containing fraction against the binding buffer.
e Loading: Load the sample onto the equilibrated column.
e Wash: Wash with 5-10 CV of binding buffer.

o Elution: Elute the bound prolactin using a stepwise or linear gradient of increasing salt
concentration (e.g., 0-0.5 M NaCl in the binding buffer).[7] Prolactin typically elutes at a
specific salt concentration (e.g., 0.2 M NaCl).[7]

» Note: The inclusion of 20% (v/v) acetonitrile in the buffers for DEAE-cellulose
chromatography has been shown to increase the resolution and recovery of human prolactin.

[6](8]

Hydrophobic Interaction Chromatography (HIC)

HIC separates proteins based on their hydrophobicity. Human prolactin has been shown to be
hydrophobic in nature, making HIC an effective purification step.[6][8]

Experimental Protocol:

Column: Phenyl-Sepharose CL-4B or other HIC resin.[6][8]

» Binding Buffer: A high salt concentration buffer (e.g., 1.7 M (NH4)2S04 in 50 mM Tris-HCI,
pH 7.4). The high salt concentration enhances hydrophobic interactions.[9]

o Sample Preparation: Add salt to the protein sample to match the binding buffer conditions.

o Loading: Apply the sample to the equilibrated column. Prolactin can be adsorbed to phenyl-
Sepharose at low ionic strengths as well.[6]

e Wash: Wash the column with the binding buffer.
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o Elution: Elute the bound prolactin by decreasing the salt concentration using a linear
gradient. Alternatively, an acetonitrile gradient (0-30%, v/v) can be used for desorption.[6][8]

Size Exclusion Chromatography (SEC)

SEC, also known as gel filtration, separates proteins based on their size (hydrodynamic
radius). It is an excellent polishing step to remove aggregates and other remaining impurities.
[10]

Experimental Protocol:

Column: Sephadex G-100 Superfine, Zorbax GF-250, or other suitable SEC column.[11][12]

» Mobile Phase: A buffer that ensures protein stability and minimizes interaction with the
column matrix (e.g., 50 mmol/L Tris buffer with 0.15 mmol/L NaCl at pH 7.2).[11]

o Sample Preparation: Concentrate the prolactin-containing fraction from the previous step.

e Loading: Inject the concentrated sample onto the column. The sample volume should be a
small percentage of the total column volume (typically 1-4%) for optimal resolution.

o Elution: Elute the sample with the mobile phase at a constant flow rate. Larger molecules will
elute first.[10]

¢ Analysis: Collect fractions and analyze by SDS-PAGE and UV absorbance at 280 nm.

Quantitative Data Summary

The following table summarizes the quantitative data from various purification strategies for
prolactin.
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Prolactin Signaling Pathway

Understanding the biological activity of purified recombinant prolactin is crucial. Prolactin exerts

its effects by binding to the prolactin receptor (PRLR), a member of the class | cytokine

receptor superfamily.[13][14] This binding event triggers the dimerization of the receptor and

the activation of associated Janus kinases (JAKs), primarily JAK2.[14] Activated JAK2 then

phosphorylates tyrosine residues on the intracellular domain of the PRLR, creating docking

sites for various signaling molecules. This initiates several downstream signaling cascades,
including the JAK-STAT, MAPK, and PI3K/AKT pathways, which regulate cell proliferation,
differentiation, and survival.[13][15][16]

© 2025 BenchChem. All rights reserved.

6/10

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC1163418/
https://pubmed.ncbi.nlm.nih.gov/7340823/
https://pubmed.ncbi.nlm.nih.gov/11486861/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12283254/
https://pubmed.ncbi.nlm.nih.gov/30076885/
https://pubmed.ncbi.nlm.nih.gov/508811/
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2022.1112987/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC3421022/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3421022/
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2022.1112987/full
https://pubmed.ncbi.nlm.nih.gov/36714582/
https://en.wikipedia.org/wiki/Prolactin_receptor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Cell Membrane

inding & Dimerization

Grolactin Receptor (PRLRD

Activation

Ras/Raf/MAPK

Pathway

AKT

STAT5-P

Cell Proliferation

——————————
D

=

wn

rvival

1
1
1
1
1
1
1
1
1
1
1
1
1
1
1
u
1
1
1
1
1
1
1
1
1
1
1
1

Z
=
[ =
™
=1
wn

Gene Transcription

(Proliferation, Survival, Differentiation)

Phdsphorylation by JAK2tP

[Dimerization

STAT5-P Dimer

Translocation

4

ecruit

ment & Docking Recruitment

JAK2 (inactive) Phosphorylation

\utophgsphorylation

JAK2-P (active)

Click to download full resolution via product page

Caption: Canonical signaling pathways activated by prolactin binding to its receptor.
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Conclusion

The purification of recombinant prolactin to high purity and activity is achievable through a
combination of well-established chromatographic techniques. The choice of the specific
purification scheme should be tailored to the expression system and the intended downstream
application of the protein. The protocols and data presented here provide a comprehensive
guide for researchers, scientists, and drug development professionals to establish and optimize
their prolactin purification processes. Subsequent analysis of the purified protein's biological
activity, for instance, through cell-based assays measuring the activation of the signaling
pathways described, is essential to confirm its functionality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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